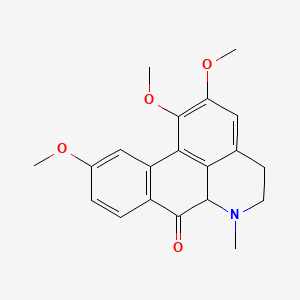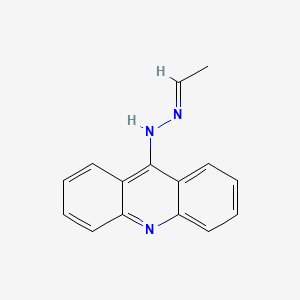
Acetaldehyde, 9-acridinylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetaldehyde, 9-acridinylhydrazone is a heterocyclic organic compound with the molecular formula C₁₅H₁₃N₃. It is known for its unique structure, which includes an acridine moiety linked to an acetaldehyde hydrazone group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetaldehyde, 9-acridinylhydrazone typically involves the reaction of acetaldehyde with 9-acridinylhydrazine under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Acetaldehyde, 9-acridinylhydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acridine derivatives.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The hydrazone group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include acridine derivatives, amines, and substituted hydrazones, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Acetaldehyde, 9-acridinylhydrazone has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of acetaldehyde, 9-acridinylhydrazone involves its interaction with molecular targets such as enzymes and receptors. The hydrazone group can form stable complexes with metal ions, which can then interact with biological molecules. This interaction can modulate biochemical pathways and exert various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to acetaldehyde, 9-acridinylhydrazone include other hydrazones and acridine derivatives, such as:
- Benzaldehyde, 9-acridinylhydrazone
- Formaldehyde, 9-acridinylhydrazone
- Acetone, 9-acridinylhydrazone .
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which combines the reactivity of the acetaldehyde hydrazone group with the unique properties of the acridine moiety.
Propiedades
Número CAS |
28951-19-1 |
|---|---|
Fórmula molecular |
C15H13N3 |
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
N-[(E)-ethylideneamino]acridin-9-amine |
InChI |
InChI=1S/C15H13N3/c1-2-16-18-15-11-7-3-5-9-13(11)17-14-10-6-4-8-12(14)15/h2-10H,1H3,(H,17,18)/b16-2+ |
Clave InChI |
KTGVIELBHRXJBB-APQPDGGLSA-N |
SMILES isomérico |
C/C=N/NC1=C2C=CC=CC2=NC3=CC=CC=C31 |
SMILES canónico |
CC=NNC1=C2C=CC=CC2=NC3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


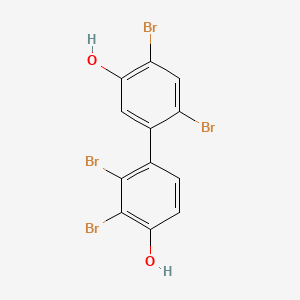

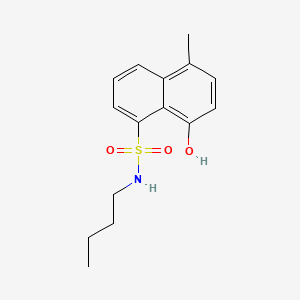
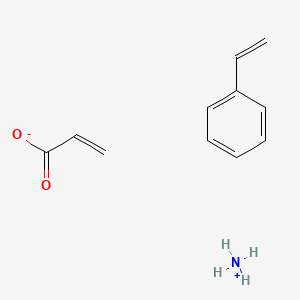

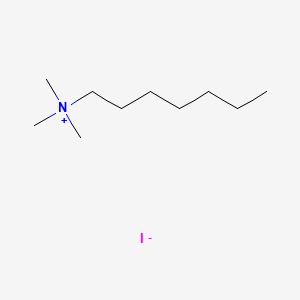
![3-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methyl-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B13730959.png)

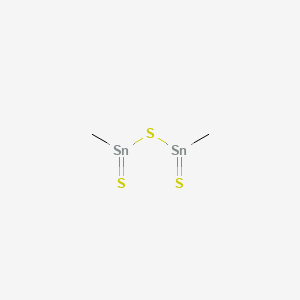
![7-(4-(biphenyl-3-ylmethyl)piperazin-1-yl)benzo[d]oxazol-2(3H)-one methanesulfonate](/img/structure/B13730991.png)
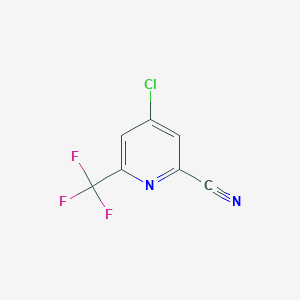
![(3s,3As,5as,5br,10ar,10bs)-3-hydroxy-3a,5b-dimethyl-2,3,3a,4,5,5a,5b,6,7,10,10a,10b-dodecahydrocyclopenta[a]fluoren-8(1h)-one](/img/structure/B13730998.png)

